(R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound that features a piperidine ring, a diphenylphosphanyl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the diphenylphosphanyl group, and the construction of the dihydrooxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is used as a ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions, making it valuable in the synthesis of chiral compounds.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological molecules makes it a candidate for developing new drugs for various diseases.
Industry
In the industrial sector, ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole can be used in the production of fine chemicals and advanced materials. Its role as a catalyst in chemical processes can enhance the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism of action of ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may bind to proteins or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-methyl-4,5-dihydrooxazole
- ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-ethyl-4,5-dihydrooxazole
Uniqueness
Compared to similar compounds, ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole offers unique steric and electronic properties due to the isopropyl group. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications.
Properties
IUPAC Name |
diphenyl-[(2R)-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3/t21-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUUCDVLTJZOFT-FCHUYYIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)[C@H]2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N2OP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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